An In-depth Technical Guide to 6-Chloroindole: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 6-Chloroindole: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloroindole, a halogenated derivative of the indole (B1671886) heterocyclic scaffold. It details the physicochemical properties, safety and handling, and key synthetic applications of this compound. Special emphasis is placed on its emerging role as a pivotal intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This document includes a detailed experimental protocol for the synthesis of a biologically active derivative and visual representations of its mechanism of action to support researchers in their drug discovery and development endeavors.
Core Properties of 6-Chloroindole
6-Chloroindole, identified by the CAS Number 17422-33-2 , is a light orange to beige crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 17422-33-2 | [1][2][3] |
| Molecular Formula | C₈H₆ClN | [1][2][3] |
| Molecular Weight | 151.59 g/mol | [1][2][3] |
| Appearance | Light Orange to Beige Crystalline Powder | [1] |
| Melting Point | 87-90 °C | [1][2] |
| Boiling Point | 248.91°C (estimate) | [1] |
| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) (50 mg/mL). | [1][2] |
| pKa | 16.10 ± 0.30 (Predicted) | [1] |
| LogP | 2.339 (Calculated) | [4] |
Spectroscopic and Computational Data
| Identifier | Value | Source(s) |
| SMILES | C1=CC(=CC2=C1C=CN2)Cl | [3] |
| InChI | InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | [1][3] |
| InChIKey | YTYIMDRWPTUAHP-UHFFFAOYSA-N | [1][3] |
Safety and Handling
6-Chloroindole is classified as an irritant and requires careful handling in a laboratory setting.[1]
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Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Personal Protective Equipment (PPE) : Eyeshields, gloves, and a Type N95 (US) respirator are recommended.[2]
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Storage : Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Biological Significance and Applications in Drug Discovery
6-Chloroindole serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications.
The indole scaffold is a "privileged structure" in drug discovery, and the addition of a chlorine atom at the 6-position can significantly modulate the electronic properties and binding interactions of the molecule, often enhancing its biological activity.[1]
Anticancer Activity: Tubulin Polymerization Inhibition
Derivatives of 6-Chloroindole have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.
A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed and synthesized as potential tubulin polymerization inhibitors. One such derivative, compound 3g , demonstrated potent antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells.[2] The mechanism of action involves the inhibition of microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[2]
The following diagram illustrates the proposed mechanism of action of these 6-Chloroindole derivatives.
Precursor for p38 Kinase Inhibitors
6-Chloroindole can be used in the synthesis of 5-Carboxy-6-chloroindole, which is a precursor for inhibitors of p38 kinase.[4] The p38 mitogen-activated protein kinase (MAPK) pathway is involved in inflammation and other cellular processes, making it a target for various diseases.
Synthesis of Substituted L-Tryptophans
6-Chloroindole is utilized in the synthesis of substituted L-tryptophans.[1] For instance, when added to cultures of the fungus Claviceps purpurea, it is converted to the corresponding 6-chloro-L-tryptophan.[4] These halogenated tryptophan derivatives are valuable in studying enzyme functions and as building blocks for peptide and protein synthesis.
Experimental Protocols
Synthesis of N-acetyl-6-chloro-D,L-tryptophan from 6-Chloroindole
This protocol describes the initial step in the synthesis of 6-chloro-L-tryptophan, a valuable amino acid derivative for research purposes.[2]
Materials:
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6-Chloroindole (500 mg, 3.31 mmol)
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L-serine (695 mg, 6.62 mmol)
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Acetic acid (10 mL)
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Acetic anhydride (B1165640) (3.1 mL, 33.1 mmol)
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Ethyl acetate (B1210297) (EtOAc)
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Water
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Sodium sulfate
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Argon atmosphere
Procedure:
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Dissolve 6-Chloroindole (1 eq.) and L-serine (2 eq.) in acetic acid.
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Add acetic anhydride (10 eq.) to the mixture.
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Stir the reaction mixture at 73 °C for 4 hours under an argon atmosphere.
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Upon completion, concentrate the mixture to half its original volume.
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Dilute the residue with water and extract with ethyl acetate.
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Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the crude product, N-acetyl-6-chloro-D,L-tryptophan.
The following diagram outlines the workflow for this synthesis.
